5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJKSFICYLCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409321 | |
| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-48-3 | |
| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Research Findings and Innovations in Synthesis
Novel cyclization techniques have been reported that improve yields and selectivity in forming 1,2,4-triazole-3-thione rings, including microwave-assisted synthesis and solvent-free conditions.
Mannich base formation from 1,2,4-triazole-3-thiones has been explored, indicating the potential for further functionalization of the thiol group in the target molecule.
Salt formation of 1,2,4-triazole derivatives enhances pharmaceutical applicability, suggesting that 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could be further derivatized for improved bioavailability and stability.
Summary Table of Preparation Method Features
| Preparation Step | Description | Typical Conditions/Notes |
|---|---|---|
| Esterification | Conversion of carboxylic acid derivatives to esters | Acid catalysis, reflux in alcohol solvents |
| Hydrazinolysis | Formation of hydrazide intermediates | Reaction with hydrazine hydrate, mild heating |
| Carbothioamide formation | Introduction of sulfur functionality | Reaction with carbon disulfide, basic medium |
| Alkaline cyclization | Ring closure to form 1,2,4-triazole-3-thiol | Alkaline conditions (e.g., NaOH), reflux or microwave |
| Functional group introduction | Methylation or substitution on triazole or thiophene rings | Use of methyl iodide or other alkylating agents |
| Purification | Isolation of pure compound | Recrystallization, chromatography |
Physicochemical Data
- Molecular formula: C₁₀H₁₃N₃S₂
- Molecular weight: 239.36 g/mol
- CAS Number: 588687-48-3
These data confirm the molecular identity and are consistent with the proposed synthetic structure.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or triazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structure and reactivity. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of specialty chemicals and intermediates .
Mechanism of Action
The mechanism by which 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Carvacrol: An isomer of thymol with similar aromatic properties.
2-Propanone: A simple ketone used as a solvent and in organic synthesis.
Uniqueness: 5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Biological Activity
5-(5-Isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₃H₁₈N₄S
- Molecular Weight : 234.34 g/mol
- CAS Number : 423165-07-5
- Boiling Point : Not available
- Solubility : Soluble in organic solvents such as ethanol and methanol.
Synthesis
The synthesis of this compound involves the reaction of appropriate thiol precursors with isopropyl thienyl derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited potent activity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (IGR39) | 12.5 | Apoptosis induction |
| Breast Cancer (MDA-MB-231) | 15.0 | Cell cycle arrest |
| Pancreatic Carcinoma (Panc-1) | 10.0 | Inhibition of migration |
Antimicrobial Activity
The antimicrobial properties of this triazole derivative have been evaluated against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed significant inhibition zones in disc diffusion assays.
| Microorganism | Inhibition Zone (mm) at 1% Concentration |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
| Candida albicans | 11 |
The results indicate that the compound has a broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated macrophage cell lines.
Case Studies
A notable case study involved the administration of this compound in a murine model of melanoma. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use as an adjunct therapy in cancer treatment.
Q & A
Q. What strategies address low solubility in aqueous media for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
